molecular formula C21H21NO4 B3091788 N-Fmoc-cyclopropyl alanine CAS No. 1219163-22-0

N-Fmoc-cyclopropyl alanine

Cat. No. B3091788
CAS RN: 1219163-22-0
M. Wt: 351.4 g/mol
InChI Key: DRGUEWQZLABTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

N-Fmoc-cyclopropyl alanine has a molecular formula of C21H21NO4. It is an analogue of alanine, in which a cyclopropyl group is attached to the alpha-carbon of the amino acid.


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring the progress of reactions .


Physical And Chemical Properties Analysis

N-Fmoc-cyclopropyl alanine has a molecular weight of 351.4 g/mol. It is a white to slightly off-white powder that is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but insoluble in water. It exhibits a high degree of stability, both under acidic and basic conditions, and is resistant to hydrolysis.

Scientific Research Applications

Self-Assembly and Morphology Control

The compound can be used in the self-assembly of Fmoc protected single amino acids (Fmoc-SAAs) like Alanine, Valine, Leucine, Isoleucine, and Proline . The self-assembly of these modified amino acids facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The morphologies resulting from self-assembly can be controlled, which is crucial for the design of distinct micro/nanostructures .

Hydrogel Formation

Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been found to form stable supramolecular hydrogels . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Proteomics Studies

N-Fmoc-L-alanine is potentially useful for proteomics studies . This compound can be used in solid phase peptide synthesis techniques , which are crucial for the study of protein structure and function.

Synthesis of Triazolopeptides and Azapeptides

Fmoc-Ala-OH, also known as Fmoc-L-alanine, is commonly used as a building block in the preparation of triazolopeptides and azapeptides . These peptides have various applications in medicinal chemistry and drug discovery.

Design of Biofunctional Materials

The self-assembling peptide derivatives, which consist of Fmoc protected aliphatic single amino acids, have attracted rapidly increasing attention for the fabrication of various biofunctional materials . These materials have potential applications in biotechnology and medicine.

Fabrication of Supramolecular Nanostructures

The self-assembly of Fmoc protected aliphatic single amino acids can lead to the formation of supramolecular nanostructures . These nanostructures can be used in the development of nanotechnology applications, including nanomedicine and nanoelectronics.

Safety and Hazards

When handling N-Fmoc-cyclopropyl alanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

N-Fmoc-cyclopropyl alanine, also known as 3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid, is a derivative of alanine, one of the simplest amino acids . It is used as a building block in peptide synthesis . The primary targets of this compound are the amino groups in peptides and proteins that are undergoing synthesis .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids in peptide synthesis, preventing unwanted side reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a building block in the preparation of triazolopeptides and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . Furthermore, it can transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Pharmacokinetics

The compound is stable when stored at temperatures between 2-8°c .

Result of Action

The result of the action of N-Fmoc-cyclopropyl alanine is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, it allows for the selective addition of amino acids, leading to the formation of the intended peptide .

Action Environment

The action of N-Fmoc-cyclopropyl alanine is influenced by the conditions of the peptide synthesis process. The compound is stable under normal laboratory conditions and is typically used in solution with other organic solvents . The removal of the Fmoc group is typically achieved with a solution of piperidine

properties

IUPAC Name

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUEWQZLABTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-cyclopropyl alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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